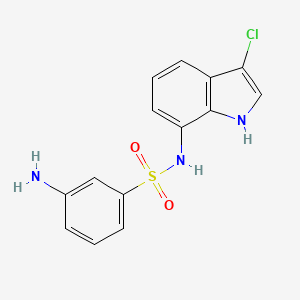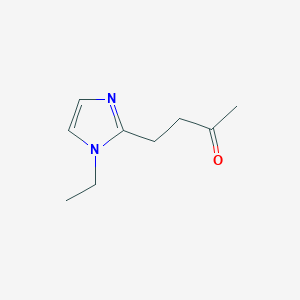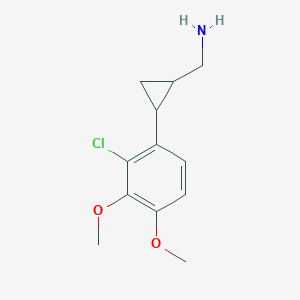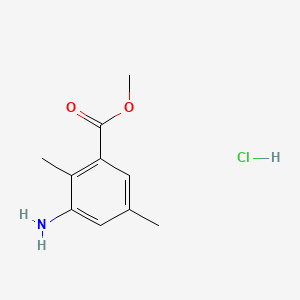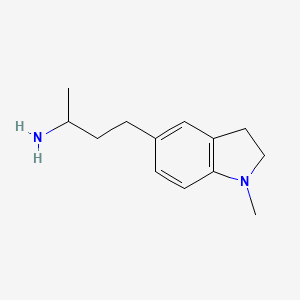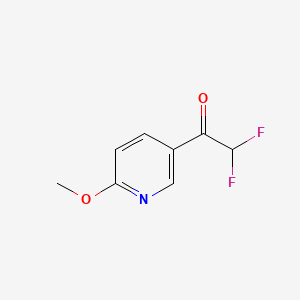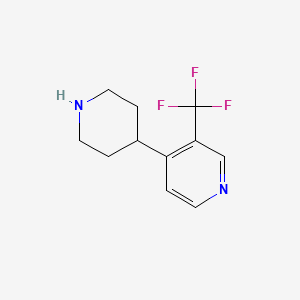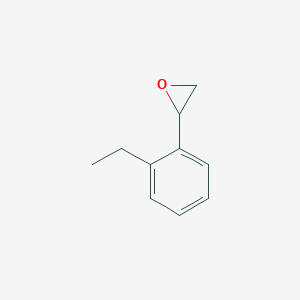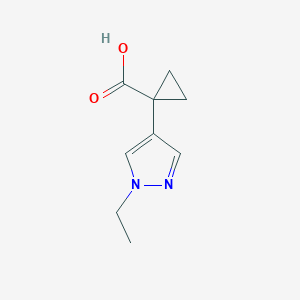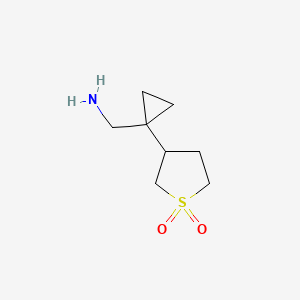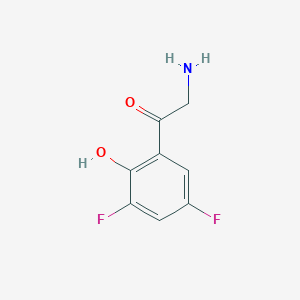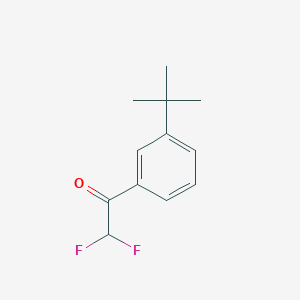
1-(3-(t-Butyl)phenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one is a fluorinated acetophenone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one typically involves the fluorination of an acetophenone derivative The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Industrial Production Methods
Industrial production of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. For example, it has been studied as a slow-binding inhibitor of human acetylcholinesterase. The compound binds to the enzyme’s active site, forming a stable complex that inhibits its activity. This interaction involves multiple steps, including initial binding, induced fit, and formation of a transition-state analog .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone: Another fluorinated acetophenone derivative with similar structural features but different fluorine substitution patterns.
1-(3-tert-butylphenyl)-2,2-dichloroethan-1-one: A chlorinated analog with different chemical properties and reactivity.
Uniqueness
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14F2O |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1-(3-tert-butylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)9-6-4-5-8(7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
Clave InChI |
ACIBUVSZJSBTER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



